Lipophilicity (XlogP) Differentiation: 1.4–1.8 Log Unit Increase Over Monocyclic Cyclopropanecarboxaldehyde
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde exhibits a computed XlogP of 2, which is substantially higher than the experimentally determined LogP of 0.595 (XlogP3 = 0.2) for cyclopropanecarboxaldehyde and the computed LogP of 1.1 for 1-cyclopropylcyclopropane-1-carbaldehyde [1]. This represents a 1.4–1.8 log unit increase over the monocyclic parent and a 0.9 log unit increase over the directly-attached bicyclic analog, corresponding to a ~25- to 60-fold higher octanol/water partition coefficient [2]. The elevated lipophilicity arises from the additional cyclopropylethyl substituent, which adds hydrocarbon surface area without introducing hydrogen-bond donors or acceptors beyond the single aldehyde oxygen .
| Evidence Dimension | Lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | XlogP = 2 (computed) |
| Comparator Or Baseline | Cyclopropanecarboxaldehyde: LogP = 0.595, XlogP3 = 0.2; 1-Cyclopropylcyclopropane-1-carbaldehyde: LogP = 1.1 |
| Quantified Difference | ΔXlogP = +1.4 to +1.8 vs. cyclopropanecarboxaldehyde; ΔLogP = +0.9 vs. 1-cyclopropylcyclopropane-1-carbaldehyde |
| Conditions | Computed values (XlogP3 algorithm) vs. experimental shake-flask LogP |
Why This Matters
A 1.4–1.8 log unit difference in lipophilicity is large enough to significantly alter membrane permeability, metabolic stability, and pharmacokinetic profile when the compound is used as a synthetic intermediate for drug candidates, directly influencing hit-to-lead optimization decisions [2].
- [1] Molaid. 1-Cyclopropylcyclopropanecarbaldehyde, CAS 1236076-63-3. LogP: 1.1. https://www.molaid.com/MS_2826299 (accessed 2026-05-05). View Source
- [2] Iris Biotech. Cyclopropyl Modification. Blog Post, 2021-02-24. Notes: cyclopropyl replacement of isopropyl reduces clogP from ~1.5 to ~1.2. https://iris-biotech.de/en/blog/cyclopropyl-modification.html (accessed 2026-05-05). View Source
